2-(Difluoromethyl)-3-ethyl-1,3-benzothiazol-3-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-3-ethyl-1,3-benzothiazol-3-ium chloride is a chemical compound that belongs to the class of benzothiazolium salts. This compound is characterized by the presence of a difluoromethyl group and an ethyl group attached to the benzothiazolium core. Benzothiazolium salts are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
The synthesis of 2-(Difluoromethyl)-3-ethyl-1,3-benzothiazol-3-ium chloride typically involves the reaction of 2-ethylbenzothiazole with a difluoromethylating agent. One common method is the reaction of 2-ethylbenzothiazole with chlorodifluoromethane (ClCF2H) in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
2-(Difluoromethyl)-3-ethyl-1,3-benzothiazol-3-ium chloride undergoes various chemical reactions, including:
-
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. These reactions are typically carried out in polar solvents like water or alcohols .
-
Oxidation Reactions: : The benzothiazolium core can be oxidized to form sulfoxides or sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate .
-
Reduction Reactions: : The compound can be reduced to form the corresponding benzothiazoline derivative. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used for this purpose .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-3-ethyl-1,3-benzothiazol-3-ium chloride has several scientific research applications:
-
Medicinal Chemistry: : The compound is used as a building block in the synthesis of pharmaceuticals. Its unique structure allows for the development of novel drugs with potential therapeutic effects .
-
Organic Synthesis: : It serves as a versatile intermediate in the synthesis of various organic compounds. The difluoromethyl group can be used to introduce fluorine atoms into target molecules, enhancing their stability and bioavailability .
-
Materials Science: : The compound is used in the development of advanced materials, including polymers and dyes. Its ability to undergo various chemical reactions makes it a valuable component in material design .
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-3-ethyl-1,3-benzothiazol-3-ium chloride involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. Additionally, the benzothiazolium core can interact with enzymes and receptors, modulating their activity . The exact molecular pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
2-(Difluoromethyl)-3-ethyl-1,3-benzothiazol-3-ium chloride can be compared with other benzothiazolium salts and difluoromethylated compounds. Similar compounds include:
-
2-(Trifluoromethyl)-3-ethyl-1,3-benzothiazol-3-ium chloride: : This compound has a trifluoromethyl group instead of a difluoromethyl group. The additional fluorine atom can enhance the compound’s stability and lipophilicity .
-
2-(Difluoromethyl)-3-methyl-1,3-benzothiazol-3-ium chloride: : This compound has a methyl group instead of an ethyl group. The smaller alkyl group can affect the compound’s reactivity and binding properties .
-
2-(Difluoromethyl)-3-ethyl-1,3-benzothiazol-3-ium bromide: : This compound has a bromide ion instead of a chloride ion. The different halide ion can influence the compound’s solubility and reactivity .
Each of these compounds has unique properties that make them suitable for specific applications. The choice of compound depends on the desired chemical and physical characteristics for a given application.
Eigenschaften
CAS-Nummer |
91037-64-8 |
---|---|
Molekularformel |
C10H10ClF2NS |
Molekulargewicht |
249.71 g/mol |
IUPAC-Name |
2-(difluoromethyl)-3-ethyl-1,3-benzothiazol-3-ium;chloride |
InChI |
InChI=1S/C10H10F2NS.ClH/c1-2-13-7-5-3-4-6-8(7)14-10(13)9(11)12;/h3-6,9H,2H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CYIYUGJHOAPAEL-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C(F)F.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.